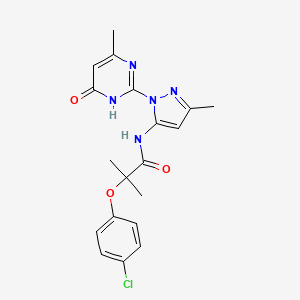![molecular formula C16H11NO2S B2955769 isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione CAS No. 866009-27-0](/img/structure/B2955769.png)
isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a fused isoindole and benzothiazepine ring system, makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione typically involves the reaction of 2-formylbenzoic acids with substituted 2-(1-aminoalkyl)phenols or 2-amino-phenylcarbinols. This reaction is carried out in refluxing toluene with a catalytic amount of p-toluenesulfonic acid, followed by azeotropic distillation of water . The resulting product is a tetracyclic compound with the desired isoindolo[2,1-a][3,1]benzothiazepine structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of phenolic substrates and thereby reducing melanin production . The compound’s structure allows it to form stable interactions with the enzyme, enhancing its inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
- 1,5-Benzothiazepine
- 2,3-Dihydro-1,5-benzothiazepine
- Isoindolo[1,2-b][1,3]benzoxazinones
Eigenschaften
IUPAC Name |
7aH-isoindolo[2,3-a][3,1]benzothiazepine-5,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-14-9-20-16-11-6-2-1-5-10(11)15(19)17(16)13-8-4-3-7-12(13)14/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEECGLZEPAHHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N3C(S1)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2955686.png)
![2-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-N-(3-ethoxypropyl)-2-oxoacetamide](/img/structure/B2955688.png)

![1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione](/img/structure/B2955690.png)
![6-Amino-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2955692.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3-fluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2955698.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2955700.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide](/img/structure/B2955702.png)

![2-Chloro-1-(5-oxa-2-azaspiro[3.4]oct-7-en-2-yl)propan-1-one](/img/structure/B2955704.png)
![4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2955707.png)

